4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid
Brand Name: Vulcanchem
CAS No.: 1190438-53-9
VCID: VC2894171
InChI: InChI=1S/C26H18O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-6,9-12,15-16H,1-2H3,(H,27,28)(H,29,30)
SMILES: COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C#CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C26H18O6
Molecular Weight: 426.4 g/mol

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid

CAS No.: 1190438-53-9

Cat. No.: VC2894171

Molecular Formula: C26H18O6

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid - 1190438-53-9

Specification

CAS No. 1190438-53-9
Molecular Formula C26H18O6
Molecular Weight 426.4 g/mol
IUPAC Name 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid
Standard InChI InChI=1S/C26H18O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-6,9-12,15-16H,1-2H3,(H,27,28)(H,29,30)
Standard InChI Key YEEAQHTUSRMZSF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C#CC3=CC=C(C=C3)C(=O)O
Canonical SMILES COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C#CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid is a well-defined organic compound with established chemical identifiers. It is registered with CAS number 1190438-53-9 and has a molecular formula of C26H18O6 . The compound has a molecular weight of 426.4 g/mol, which positions it in the medium molecular weight range for organic compounds . This particular structure features a 2,5-dimethoxybenzene core that serves as the central scaffold of the molecule, with two benzoic acid functional groups attached via ethyne (triple bond) linkers, creating a linear and rigid molecular architecture. The presence of these structural elements contributes to its unique chemical and physical properties that differentiate it from other related compounds.

Structural Characteristics

The molecular structure of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid can be described as having three primary components: a central 2,5-dimethoxy-1,4-phenylene core, two ethyne bridges (C≡C triple bonds), and two terminal benzoic acid moieties. This arrangement creates a highly conjugated π-electron system that extends throughout the molecule. The presence of the methoxy groups (-OCH3) at positions 2 and 5 on the central benzene ring introduces electron-donating effects that influence the electronic distribution across the molecular framework. The rigid ethyne linkages maintain a linear geometry that prevents rotation, resulting in a highly planar structure with extended conjugation. This structural rigidity and planarity are key features that influence its potential applications in materials science.

Chemical Identifiers and Nomenclature

The compound is officially recognized by several chemical identifiers that enable its precise identification in chemical databases and literature. The following table summarizes the key identifiers associated with this compound:

Identifier TypeValue
CAS Number1190438-53-9
IUPAC Name4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid
Molecular FormulaC26H18O6
Molecular Weight426.4 g/mol
Standard InChIKeyYEEAQHTUSRMZSF-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C#CC3=CC=C(C=C3)C(=O)O

Physical and Chemical Properties

Solubility and Physical State

Based on its structure, 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid would be expected to have limited solubility in water due to its largely hydrophobic structure, despite the presence of two carboxylic acid groups. It would likely exhibit higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The compound would be expected to exist as a crystalline solid at room temperature, with a relatively high melting point due to its rigid structure and potential for intermolecular hydrogen bonding through the carboxylic acid groups.

Synthesis and Preparation Methods

Purification Methods

After synthesis, purification of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid would likely involve techniques such as recrystallization from appropriate solvents, column chromatography, or preparative high-performance liquid chromatography (HPLC). The choice of purification method would depend on the specific synthetic route employed and the nature of potential impurities. The presence of carboxylic acid groups might necessitate acidification of aqueous workups to ensure complete protonation and facilitate extraction into organic solvents. Authentication of the purified compound would typically involve spectroscopic methods such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Challenges in Synthesis

The synthesis of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid presents several challenges that researchers must address. The Sonogashira coupling reactions require careful control of reaction conditions to minimize side reactions such as homocoupling of terminal alkynes (Glaser coupling). The presence of carboxylic acid groups in the reactants or intermediates may necessitate protection-deprotection strategies to prevent interference with the coupling reactions. Additionally, the limited solubility of intermediates and the final product in common solvents may pose challenges during both reaction and purification stages. The development of efficient synthetic routes with high yields and purity remains an area of ongoing research interest.

Applications and Research Developments

Materials Science Applications

While research on 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid specifically is limited, compounds with similar structures are extensively explored for their applications in materials science. The rigid, linear structure with extended π-conjugation makes this compound potentially valuable for the development of organic frameworks, particularly Metal-Organic Frameworks (MOFs). The presence of two carboxylic acid groups enables coordination with metal ions to form ordered three-dimensional structures with potential applications in gas storage, separation, catalysis, and sensing. The central dimethoxy-substituted aromatic core can influence the electronic properties of the resulting materials, potentially enhancing their functional characteristics for specific applications.

Optoelectronic Properties and Applications

The extended π-conjugation through the aromatic rings and ethyne linkages suggests that 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid may exhibit interesting optoelectronic properties. Similar compounds have been investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, linear structure may promote ordered molecular packing in solid-state devices, potentially enhancing charge transport properties. The donor-acceptor character introduced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid groups may influence the HOMO-LUMO energy gap, affecting the compound's absorption and emission characteristics.

Research Status and Knowledge Gaps

Comparative Analysis with Similar Compounds

Structural Analogues

An important structural analogue of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid is 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid (CAS: 67546-17-2) . The key difference between these compounds lies in the nature of the linkages between the central dimethoxybenzene core and the benzoic acid moieties. While the compound of interest features ethyne (triple bond) linkages, the analogue contains ethene (double bond) linkages. This structural difference significantly affects the rigidity, planarity, and electronic properties of the molecules. The ethyne linkages in 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid provide greater rigidity and linearity, potentially influencing its packing behavior in solid-state applications. The difference in bond nature also affects the extent of π-conjugation through the molecule, which can impact its optical and electronic properties.

Structure-Property Relationships

The relationship between structural features and properties provides valuable insights for designing functional materials based on 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid and related compounds. The position and nature of substituents on the central aromatic ring can significantly influence the electronic structure and consequently the optoelectronic properties. The methoxy groups at positions 2 and 5 on the central phenylene ring contribute electron density through resonance effects, potentially affecting the HOMO-LUMO energy levels. The rigid ethyne linkages maintain a linear geometry that promotes extended conjugation and potentially enhances electronic communication between the central ring and the benzoic acid moieties. Understanding these structure-property relationships is crucial for rationally designing compounds with tailored properties for specific applications.

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